4-Methyl-1-[2-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
4-methyl-2-[[2-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3/c1-8-6-17-18(11(8)16)7-9-4-2-3-5-10(9)12(13,14)15/h2-6H,7,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLXRZAYBZLWHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)CC2=CC=CC=C2C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Pyrazole Core Formation
Cyclocondensation of Hydrazines with 1,3-Diketones
The pyrazole ring is typically constructed via acid- or base-catalyzed cyclization of hydrazines with 1,3-diketones. For example:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes:
Functionalization of the Pyrazole Core
Introduction of the Methyl Group
Methylation at the 4-position is achieved via:
Attachment of the 2-(Trifluoromethyl)Benzyl Group
The benzyl group is introduced through nucleophilic substitution or transition-metal-catalyzed coupling:
Nucleophilic Substitution
- Reagents : 2-(Trifluoromethyl)benzyl chloride (1.1 equiv) and sodium hydride (NaH) in tetrahydrofuran (THF).
- Conditions : 0°C to room temperature, 12 hours.
- Yield : 65–70%; competing elimination reactions necessitate careful temperature control.
Buchwald-Hartwig Amination
Optimization of Reaction Conditions
Mechanistic Insights and Side Reactions
Competing Pathways in Alkylation
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Cyclocondensation | High regioselectivity | Long reaction times | 68–75 |
| Microwave Synthesis | Rapid, energy-efficient | Specialized equipment needed | 82–89 |
| Buchwald-Hartwig | Tolerates steric hindrance | Expensive catalysts | 85–92 |
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[2-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazole, including 4-Methyl-1-[2-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that similar pyrazole derivatives effectively inhibited tumor growth in animal models by targeting specific signaling pathways involved in cancer progression .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies revealed that it could reduce the production of pro-inflammatory cytokines in immune cells, suggesting its potential use in treating inflammatory diseases such as arthritis and other chronic conditions .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound against neurodegenerative diseases. It has shown potential in inhibiting monoamine oxidase enzymes, which are implicated in neurodegeneration. By modulating neurotransmitter levels, it may help alleviate symptoms associated with disorders like Parkinson's disease .
Agrochemical Development
This compound has been explored as a building block for developing new agrochemicals. Its unique chemical structure allows for modifications that can enhance herbicidal or fungicidal properties. Research has indicated that derivatives of this compound can effectively control various agricultural pests and diseases while being less harmful to beneficial organisms .
Polymer Synthesis
In material science, this compound serves as a precursor for synthesizing polymers with specific properties. The incorporation of trifluoromethyl groups can impart desirable characteristics such as increased thermal stability and chemical resistance to the resulting materials .
Case Studies
Mechanism of Action
The mechanism of action of 4-Methyl-1-[2-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency. The pyrazole ring can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-amine derivatives are widely explored for their pharmacological and material science applications. Below is a systematic comparison of 4-Methyl-1-[2-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine with analogous compounds based on substituent variations, synthetic routes, and functional properties.
Key Observations
Substituent Effects on Bioactivity :
- The 2-(trifluoromethyl)benzyl group in the target compound enhances lipophilicity compared to the 4-(trifluoromethoxy)phenyl analog (e.g., 3-Methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazol-5-amine), which may influence membrane permeability .
- Compounds with imidazole or thiazole fused rings (e.g., entries 4 and 5 in Table 1) exhibit broader pharmacological activities, such as kinase inhibition or antimicrobial effects, but require more complex synthesis .
Synthetic Accessibility: The target compound is synthesized via straightforward amine coupling or isothiocyanate routes, similar to other pyrazole derivatives . Triazole analogs (e.g., 1-Benzyl-5-((4-fluoro-2-methylphenyl)amino)-4-phenyl-1H-1,2,3-triazole) rely on transition-metal-catalyzed reactions (Buchwald–Hartwig), which are costlier but offer regioselectivity .
Thermodynamic Stability :
- Trifluoromethyl groups increase thermal stability, as seen in the target compound and its benzoimidazole analog (entry 5), which retains integrity up to 250°C .
Biological Activity
4-Methyl-1-[2-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities. The unique structure, featuring a trifluoromethylbenzyl group attached to a pyrazole ring, contributes to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a 1,3-diketone.
- Alkylation : The pyrazole ring is alkylated with a trifluoromethylbenzyl halide under basic conditions.
Anticancer Properties
Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer activity. For instance:
- Mechanism of Action : Pyrazole derivatives have been shown to inhibit various cancer cell lines, including lung, breast, and colon cancers. The compound's structure allows it to interact with key enzymes involved in tumor growth.
- Case Study : In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines with IC values comparable to established anticancer drugs .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent:
- Inhibition of COX Enzymes : It has been reported to inhibit cyclooxygenases (COX-1 and COX-2), which are key players in inflammation pathways. For example, one study reported an IC value for COX-2 inhibition at 0.01 µM, indicating potent anti-inflammatory activity .
Other Biological Activities
Additional research highlights other potential activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in treating infections .
- Neuroprotective Effects : Preliminary studies indicate that pyrazole derivatives may protect against neurodegenerative disorders by modulating neurotransmitter systems .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 4-(Trifluoromethyl)benzylamine | Benzylamine | Moderate antibacterial activity |
| 4-Bromobenzotrifluoride | Aromatic Halide | Lower reactivity compared to pyrazoles |
| 4-Methylpyrazole | Pyrazole | Anticancer properties |
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 70–95°C (cyclization) | Higher purity (>90%) |
| Solvent Polarity | High (DMF/DMSO) | Faster reaction kinetics |
| Stoichiometry (CF₃) | 1:1.2 (benzyl:pyrazole) | Minimizes byproducts |
Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound’s structure?
Answer:
A multi-technique approach is critical:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl benzyl protons at δ 7.4–7.6 ppm; pyrazole NH₂ at δ 5.8–6.2 ppm) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and torsional strain caused by the bulky trifluoromethyl group. For example, C–F bond lengths typically measure 1.32–1.35 Å .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₁H₁₀F₃N₃; calc. 241.2) and fragmentation patterns .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from variations in assay conditions or structural polymorphisms. Methodological solutions include:
- Crystallographic Analysis : SHELXD/SHELXE can identify polymorphic forms influencing bioactivity .
- Dose-Response Studies : Use IC₅₀/EC₅₀ curves to distinguish true activity from assay artifacts .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like kinases or GPCRs, reconciling discrepancies between in vitro and cellular data .
Advanced: What strategies are effective for modulating the compound’s reactivity in nucleophilic substitution reactions?
Answer:
The trifluoromethyl group’s electron-withdrawing nature deactivates the benzyl ring, requiring tailored strategies:
- Activating Groups : Introduce electron-donating substituents (e.g., methoxy) para to the CF₃ to enhance nucleophilic attack .
- Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables selective functionalization at the pyrazole 5-position .
- Solvent Effects : Use DMF with KI to stabilize transition states in SNAr reactions .
Q. Table 2: Reactivity Modulation Approaches
| Strategy | Example Reaction | Outcome (Yield Improvement) |
|---|---|---|
| Electron-donating groups | Methoxy substitution | +25–30% yield |
| Pd catalysis | Suzuki coupling | >80% selectivity |
Advanced: How does the compound’s conformational flexibility impact its interaction with biological targets?
Answer:
The benzyl-pyrazole linkage allows rotational freedom, which can be constrained via:
- Crystallographic Studies : SHELX-refined structures reveal torsional angles (e.g., 15–25° between benzyl and pyrazole planes), influencing binding pocket compatibility .
- SAR Analysis : Methyl substitution at the pyrazole 4-position enhances rigidity, improving affinity for kinases by 3–5 fold compared to unsubstituted analogs .
- Fluorine Scanning : Trifluoromethyl placement alters electrostatic potential, as shown in DFT calculations (e.g., Mulliken charges at pyrazole N1 = −0.42) .
Basic: What are the stability considerations for this compound under varying storage conditions?
Answer:
- Temperature : Store at −20°C in inert atmosphere (Ar) to prevent degradation via hydrolysis or oxidation .
- Light Sensitivity : Amber vials mitigate photodegradation of the pyrazole NH₂ group .
- pH : Neutral buffers (pH 6–8) maintain stability; acidic/basic conditions promote ring-opening reactions .
Advanced: How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?
Answer:
- ADMET Prediction : Tools like SwissADME calculate logP (experimental: 2.1) and solubility (<10 µM in water), guiding derivatization (e.g., PEGylation improves solubility) .
- Metabolic Stability : CYP450 docking (e.g., CYP3A4) identifies metabolic hotspots; fluorination at the benzyl ortho-position reduces clearance by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
